molecular formula C12H13N3S B2810968 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-80-4

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine

Cat. No.: B2810968
CAS No.: 338417-80-4
M. Wt: 231.32
InChI Key: SBRIMEKGYPIRFX-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine (CAS 338417-80-4) is a chemical compound with the molecular formula C12H13N3S and a molecular weight of 231.32 . This pyrimidine derivative is characterized by its specific sulfanyl linkage and is a solid supplied for research applications. As a functionalized pyrimidine, this compound belongs to a class of heterocyclic aromatic compounds that are of significant interest in medicinal and agrochemical research . Pyrimidine cores are fundamental scaffolds in drug discovery, often serving as key components in molecules designed to modulate enzyme activity. Specifically, structurally related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been investigated as potent and selective inhibitors of the JAK2 kinase, a key target in the treatment of myeloproliferative neoplasms . The 2-aminopyrimidine group is a common pharmacophore that can facilitate hydrogen bonding with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-14-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRIMEKGYPIRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyrimidinamine with 4-methylbenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Target Compound:

  • 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
    • Substituents :
  • 5-position: Sulfanyl (–S–) group linked to a 4-methylphenyl ring.
  • 2-position: Amino (–NH₂) group.
  • 4-position: Methyl (–CH₃) group.
    • Molecular Formula : C₁₂H₁₃N₃S.

Analog 1: 5-(Isopropylsulfonyl)-2-(2-pyridinyl)pyrimidin-4-amine (CAS 175202-02-5)

  • Substituents: 5-position: Sulfonyl (–SO₂–) group linked to an isopropyl chain. 2-position: 2-Pyridinyl ring. 4-position: Amino (–NH₂) group.
  • Molecular Formula : C₁₂H₁₄N₄O₂S.
  • Key Differences :
    • The sulfonyl group (–SO₂–) is more electron-withdrawing than the sulfanyl group (–S–), altering the pyrimidine ring’s electronic density and reactivity.
    • The 2-pyridinyl substituent introduces a basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic 4-methylphenyl group in the target compound.

Analog 2: 5-(Isopropylsulfonyl)-2-(3-pyridinyl)pyrimidin-4-amine (CAS 175202-06-9)

  • Substituents: 5-position: Sulfonyl (–SO₂–) group with isopropyl chain. 2-position: 3-Pyridinyl ring. 4-position: Amino (–NH₂) group.
  • Molecular Formula : C₁₂H₁₄N₄O₂S.
  • Both analogs lack the methyl group at the pyrimidine’s 4-position, reducing steric hindrance near the amino group.

Electronic and Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Sulfur Oxidation State Sulfanyl (–S–) Sulfonyl (–SO₂–) Sulfonyl (–SO₂–)
Aromatic Substituent 4-Methylphenyl (hydrophobic) 2-Pyridinyl (polar, basic) 3-Pyridinyl (polar, basic)
Molecular Weight 231.32 g/mol 278.34 g/mol 278.34 g/mol
Polar Surface Area ~60 Ų (estimated) ~95 Ų (pyridine increases) ~95 Ų
  • Sulfonyl-containing analogs may exhibit stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors.
  • Role of Pyridinyl vs. Methylphenyl :

    • Pyridinyl groups in analogs introduce π-π stacking capability and basicity, favoring interactions with nucleic acids or metal ions.
    • The 4-methylphenyl group in the target compound enhances lipophilicity, which could improve blood-brain barrier penetration in drug design.

Research Findings and Gaps

  • Tools like SHELXL and ORTEP-3 could be employed to resolve its 3D conformation and compare packing motifs with analogs.
  • Activity Studies: No biological or catalytic data are available for the target compound in the evidence.

Biological Activity

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₄N₂S
  • Molecular Weight : 238.33 g/mol

This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group attached to a para-methylphenyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of this compound can suppress the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been highlighted in several studies. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that this compound can significantly reduce the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes, thus demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : The compound inhibits COX enzymes, leading to decreased synthesis of pro-inflammatory mediators.
  • Interaction with Thiol-containing Proteins : The sulfanyl group can interact with thiol groups in proteins, potentially altering their function and contributing to its biological effects.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the efficacy of this compound:

Study TypeFindings
In vitro COX InhibitionIC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard drugs like celecoxib .
Antimicrobial AssaysEffective against multiple bacterial strains, with significant inhibition observed in both Gram-positive and Gram-negative bacteria.
In vivo Anti-inflammatoryDemonstrated reduced paw edema in carrageenan-induced models, indicating strong anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications to the pyrimidine ring or substituents on the phenyl group can enhance the biological activity of this compound. Electron-donating groups have been found to increase anti-inflammatory potency, while specific structural configurations improve antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A common approach starts with a pyrimidine scaffold (e.g., 2-amino-4-methylpyrimidine), followed by sulfanyl group introduction using 4-methylthiophenol under basic conditions (e.g., NaH in THF or DMF at 60–80°C). Critical parameters include stoichiometric control of the thiol reagent and inert atmosphere to prevent oxidation .
  • Key Reaction Conditions :

StepReagents/ConditionsYield (%)
1NaH, THF, 60°C65–75
2DMF, 80°C, N₂70–85

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (e.g., SHELX programs for refinement ) to resolve bond lengths and angles.
  • NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm for phenyl groups) and sulfanyl-linked carbons (δ 40–45 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₂H₁₃N₃S: 232.0808) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Pyrimidine derivatives often target enzymes (e.g., kinases) or receptors due to their structural mimicry of purine bases. For this compound, preliminary docking studies suggest interactions with ATP-binding pockets in tyrosine kinases or bacterial dihydrofolate reductase (DHFR). Validate via:

  • Enzyme inhibition assays (IC₅₀ determination) .
  • MIC testing against Gram-positive bacteria (e.g., S. aureus) to assess antibacterial activity .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles in pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 12.8° vs. 5.2° in related compounds ) may arise from polymorphism or solvent effects. Strategies include:

  • Temperature-dependent crystallography to assess thermal motion.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) influencing conformation .
  • DFT calculations (B3LYP/6-311G**) to compare theoretical and experimental geometries .

Q. What strategies mitigate low yields during sulfanyl group incorporation?

  • Methodological Answer : Low yields (e.g., <50%) often result from competing oxidation or steric hindrance. Optimize by:

  • Protecting group chemistry (e.g., tert-butyl disulfide) to stabilize the thiol intermediate .
  • Microwave-assisted synthesis (100–120°C, 20 min) to enhance reaction kinetics .
  • Additives like Cu(I) iodide to catalyze C–S bond formation .

Q. How do substituents on the phenyl ring affect biological activity?

  • Methodological Answer : Substituent effects can be studied via:

  • SAR (Structure-Activity Relationship) libraries : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups.
  • Computational modeling : Compare binding energies (AutoDock Vina) against targets like DHFR .
  • In vitro assays : Measure IC₅₀ shifts; e.g., 4-Cl analogs show 3-fold higher antibacterial activity than 4-CH₃ .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigate via:

  • Explicit solvent MD simulations (AMBER) to model hydration.
  • Crystallographic B-factor analysis to identify flexible protein regions .
  • Free-energy perturbation (FEP) to quantify substituent contributions .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods resolve tautomeric ambiguity in the pyrimidine ring?

  • Methodological Answer : Tautomerism can be clarified using:

  • Dynamic NMR (VT-NMR) to observe proton exchange (e.g., NH₂ groups) .
  • X-ray charge density analysis to map electron distribution in the ring .
  • Solid-state ¹⁵N NMR to detect nitrogen environment shifts .

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